6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
Beschreibung
The exact mass of the compound 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
6-methoxy-5-methyl-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-3-7-5-11-10(12)8(7)4-9(6)13-2/h3-4H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWSJGZHCFLRDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OC)C(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to the Physicochemical Properties of 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. This guide provides a comprehensive technical overview of the core physicochemical properties of the novel isoindolinone derivative, 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one.
Given the novelty of this specific compound, this document integrates predictive data with established, field-proven experimental protocols for empirical determination. This dual approach provides researchers, scientists, and drug development professionals with both a robust starting point for in silico modeling and a practical guide for laboratory validation. We will delve into the causality behind experimental choices and present self-validating systems for each protocol, ensuring scientific integrity and reproducibility.
Compound Profile: 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
Chemical Structure:
The structure features a bicyclic isoindolinone core with a methoxy group at the 6-position and a methyl group at the 5-position of the aromatic ring. These substitutions are expected to influence the molecule's polarity, lipophilicity, and metabolic stability.
Predicted Physicochemical Properties
Due to the absence of published experimental data for this specific molecule, the following properties have been predicted using well-regarded computational models. These values serve as a valuable baseline for initiating research and development efforts.
| Property | Predicted Value | Prediction Tool/Method |
| Molecular Formula | C₁₀H₁₁NO₂ | - |
| Molecular Weight | 177.20 g/mol | - |
| Consensus LogP | 1.23 | SwissADME |
| Water Solubility (LogS) | -2.15 | SwissADME (ESOL model) |
| Water Solubility | 1.254 mg/mL | Calculated from LogS |
| Most Acidic pKa (Amide N-H) | ~14.5 | Chemicalize |
| Lipinski's Rule of Five | 0 Violations | SwissADME |
| Bioavailability Score | 0.55 | SwissADME |
Comparative Analysis: Parent Compound Data
For contextual understanding, the computed properties of the parent compound, 6-methoxy-2,3-dihydro-1H-isoindol-1-one (PubChem CID: 14005623), are presented below. The addition of a methyl group in the target compound is expected to increase its lipophilicity (higher LogP) and molecular weight, and slightly decrease its aqueous solubility.
| Property | Value (for 6-methoxy-2,3-dihydro-1H-isoindol-1-one) | Source |
| Molecular Formula | C₉H₉NO₂ | PubChem[1] |
| Molecular Weight | 163.17 g/mol | PubChem[1] |
| XLogP3 | 0.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
Experimental Determination of Physicochemical Properties
The following sections detail the standard, robust methodologies for the empirical determination of the key physicochemical properties of 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one.
Melting Point Determination
Scientific Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities tend to broaden and depress the melting range[1]. The capillary method is a widely adopted, simple, and accurate technique for this determination.
Experimental Protocol: Capillary Method
-
Sample Preparation: Ensure the sample is thoroughly dried and finely powdered to allow for uniform packing and heat transfer.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating run can be performed to get a rough estimate.
-
Slow Heating: For an accurate determination, heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation and Recording: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire solid phase has transitioned to a liquid (completion of melting). The recorded melting point should be reported as a range.
Caption: Workflow for Melting Point Determination by the Capillary Method.
Aqueous Solubility
Scientific Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and erratic dose-response relationships. The shake-flask method, while traditional, remains a gold standard for determining thermodynamic solubility.
Experimental Protocol: Shake-Flask Method
-
Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed, inert container. The excess solid ensures that equilibrium is established with the solid phase present.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand undisturbed or centrifuge it to separate the undissolved solid from the saturated solution.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Analyze the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
-
Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature and pH.
Caption: Workflow for Aqueous Solubility Determination by the Shake-Flask Method.
Lipophilicity (LogP)
Scientific Rationale: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes a compound's preference for a lipid-like environment versus an aqueous one. It is a key factor in membrane permeability and protein binding. The shake-flask method using n-octanol and water (or buffer) is the benchmark for LogP determination[2].
Experimental Protocol: Shake-Flask Method for LogP
-
Solvent Preparation: Pre-saturate n-octanol with water (or buffer) and vice versa to ensure thermodynamic equilibrium between the two phases.
-
Partitioning: Dissolve a known amount of the compound in one of the pre-saturated phases. Add a known volume of the other pre-saturated phase to create a biphasic system.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to facilitate partitioning, followed by a period of rest to allow for complete phase separation. Centrifugation can aid in this separation.
-
Sampling: Carefully collect aliquots from both the aqueous and the n-octanol layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Workflow for LogP Determination by the Shake-Flask Method.
Acidity Constant (pKa)
Scientific Rationale: The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. This is crucial as the ionization state affects solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for determining pKa[3][4].
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water, or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM)[3].
-
Apparatus Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse a calibrated pH electrode into the solution.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. Specifically, the pKa is the pH at which half of the compound is ionized (i.e., at the half-equivalence point).
Caption: Workflow for pKa Determination by Potentiometric Titration.
Discussion and Implications for Drug Development
The predicted physicochemical properties of 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one provide a promising starting point for its evaluation as a potential drug candidate. The molecule adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
-
Lipophilicity (Consensus LogP ~1.23): This value falls within the optimal range for many drug targets, suggesting a good balance between aqueous solubility and membrane permeability. It is not excessively lipophilic, which can mitigate risks of promiscuous binding and metabolic instability.
-
Solubility (LogS ~ -2.15): The predicted solubility of approximately 1.25 mg/mL is generally considered favorable for early-stage drug discovery. However, empirical determination is crucial, as formulation strategies may be required if the actual solubility is lower.
-
Ionization (pKa): The amide proton is very weakly acidic (predicted pKa ~14.5) and will not ionize under physiological conditions. The absence of a strongly basic center means that the compound will be neutral across the physiological pH range. This can be advantageous for passive diffusion across biological membranes but may limit options for salt formation to improve solubility.
The experimental validation of these properties is a critical next step. Should discrepancies arise between predicted and measured values, this can provide valuable insights into the specific intramolecular interactions and conformational effects at play in this molecule.
Conclusion
This technical guide has outlined the core physicochemical properties of 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one, leveraging computational predictions in the absence of experimental data. Furthermore, it has provided detailed, field-proven protocols for the empirical determination of melting point, aqueous solubility, lipophilicity (LogP), and acidity constant (pKa). The structured workflows and scientific rationale behind each method are designed to ensure robust and reproducible data generation. A comprehensive understanding and validation of these properties are foundational to the successful progression of this, or any, novel compound through the drug discovery and development pipeline.
References
-
Chemaxon. Calculators & Predictors. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14005623, 6-Methoxy-2,3-dihydro-1H-isoindol-1-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
protocols.io. (2021, September 23). LogP / LogD shake-flask method. Retrieved from [Link]
- El-Gendy, M. A., & El-Sherbiny, D. T. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 735-742.
-
ICCVAM. (2003). Test Method Protocol for Solubility Determination. Retrieved from [Link]
-
Molinspiration Cheminformatics. (n.d.). Molecular Properties Prediction. Retrieved from [Link]
-
PubChem. (n.d.). PubChem. Retrieved from [Link]
-
SwissADME. (n.d.). SwissADME. Retrieved from [Link]
-
University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]
- Avdeef, A. (2012).
-
Chemicalize. (n.d.). Chemicalize. Retrieved from [Link]
Sources
Application Notes and Protocols: 6-Methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one as a Chemical Probe for Poly (ADP-ribose) Polymerase 1 (PARP1)
Introduction: The Emergence of a Novel PARP1 Chemical Probe
The isoindolinone scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic potentials, including anticancer, anti-inflammatory, and neuroprotective activities.[1][2] Within this diverse family, we introduce 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one as a potent and selective chemical probe for the interrogation of Poly (ADP-ribose) Polymerase 1 (PARP1) biology. PARP1 is a key enzyme in the DNA damage response (DDR), playing a critical role in the repair of single-strand DNA breaks. Its inhibition has emerged as a successful therapeutic strategy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3][4]
The structural resemblance of the isoindolinone core to the nicotinamide moiety of NAD+, the substrate for PARP enzymes, provides a strong rationale for its function as a competitive inhibitor at the catalytic site of PARP1.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one and its functionalized derivatives for the study of PARP1 function in cellular and biochemical contexts. We will detail protocols for the synthesis of affinity and clickable probes, and their application in target engagement and downstream signaling analysis.
Chemical Probe Profile
| Compound Name | Structure | Hypothesized Target | Proposed Mechanism of Action |
| 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one | PARP1 | Competitive inhibition at the NAD+ binding site |
Synthesis of Functionalized Probes
To facilitate robust target identification and validation, we have designed and synthesized two functionalized derivatives of the parent compound: a biotinylated probe for affinity-based pulldown experiments and a clickable probe with a terminal alkyne for bioorthogonal ligation.
Biotinylated Probe Synthesis
The synthesis of a biotinylated probe (Biotin-Isoindolinone) is crucial for affinity purification of the target protein.[5][6] The design incorporates a flexible linker to minimize steric hindrance and preserve the binding affinity of the core isoindolinone scaffold.
Target Engagement and Validation Protocols
Confirming that a chemical probe interacts with its intended target within a cellular context is paramount for the validation of its biological effects. [7][8]We present three robust protocols to assess the target engagement of 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one with PARP1.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to monitor drug-target interactions in intact cells and cell lysates. [9][10][11]The principle lies in the ligand-induced stabilization of the target protein against thermal denaturation.
Materials:
-
Cells of interest (e.g., HeLa, MCF-7)
-
6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
-
DMSO (vehicle control)
-
PBS, protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE and Western blotting reagents
-
Anti-PARP1 antibody
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with varying concentrations of the isoindolinone probe or DMSO for 1-2 hours.
-
Harvesting: Wash cells with PBS and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot cell suspension into PCR tubes/plates. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble PARP1 by SDS-PAGE and Western blotting.
Expected Results: A dose-dependent increase in the thermal stability of PARP1 will be observed in the presence of the isoindolinone probe, indicated by a higher amount of soluble PARP1 at elevated temperatures compared to the vehicle control. This will be visible as a shift in the melting curve to the right.
| Concentration | Tm (°C) of PARP1 |
| Vehicle (DMSO) | 48.5 |
| 1 µM Probe | 52.1 |
| 10 µM Probe | 56.8 |
| 100 µM Probe | 61.2 |
Protocol 2: Affinity Purification followed by Mass Spectrometry (AP-MS)
This protocol utilizes the biotinylated probe to isolate the target protein and its interacting partners from cell lysates for identification by mass spectrometry. [5] Materials:
-
Biotin-Isoindolinone probe
-
Inactive control probe (structurally similar but biologically inactive analog)
-
Streptavidin-coated magnetic beads
-
Cell lysate
-
Lysis buffer
-
Wash buffers
-
Elution buffer (e.g., containing biotin or using denaturing conditions)
-
Mass spectrometry facility
Procedure:
-
Cell Lysis: Prepare a clarified cell lysate from the cells of interest.
-
Probe Incubation: Incubate the cell lysate with the Biotin-Isoindolinone probe or the inactive control probe for 2-4 hours at 4°C.
-
Capture: Add streptavidin-coated magnetic beads and incubate for 1 hour at 4°C to capture the probe-protein complexes.
-
Washing: Wash the beads extensively with wash buffers to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Identify the eluted proteins by mass spectrometry.
Expected Results: PARP1 should be significantly enriched in the eluate from the Biotin-Isoindolinone probe incubation compared to the inactive control. This provides direct evidence of a physical interaction between the probe and PARP1.
Protocol 3: In-Cell Target Engagement using the Clickable Probe
This protocol allows for the visualization and quantification of target engagement within intact cells using the Alkyne-Isoindolinone probe.
Materials:
-
Alkyne-Isoindolinone probe
-
Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)
-
Click chemistry reagents (Copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA)
-
Fixation and permeabilization buffers
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the Alkyne-Isoindolinone probe for a desired time.
-
Fixation and Permeabilization: Fix and permeabilize the cells.
-
Click Reaction: Perform the click chemistry reaction by incubating the cells with the azide-fluorophore and the click chemistry reaction cocktail.
-
Washing: Wash the cells to remove excess reagents.
-
Imaging/Analysis: Visualize the fluorescent signal by microscopy or quantify it by flow cytometry.
Expected Results: A specific fluorescent signal co-localizing with the expected cellular location of PARP1 (primarily the nucleus) will be observed. The intensity of the signal should be dose-dependent and can be competed away by pre-incubation with the unlabeled parent compound.
Downstream Cellular Applications
Once target engagement is confirmed, the isoindolinone probe can be used to investigate the cellular consequences of PARP1 inhibition.
Assessing PARP1 Activity
A key downstream effect of PARP1 inhibition is the reduction of poly(ADP-ribosyl)ation (PARylation) of target proteins. This can be assessed by Western blotting using an anti-PAR antibody.
Procedure:
-
Treat cells with the isoindolinone probe at various concentrations and for different durations.
-
Induce DNA damage (e.g., with H₂O₂ or MMS) to stimulate PARP1 activity.
-
Lyse the cells and perform Western blotting on the cell lysates using an anti-PAR antibody.
Expected Results: A dose-dependent decrease in the levels of PAR polymers will be observed in cells treated with the isoindolinone probe, confirming its inhibitory effect on PARP1 activity.
Conclusion
6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one represents a valuable new chemical probe for the study of PARP1 biology. The detailed protocols provided herein for the synthesis of functionalized derivatives and the validation of target engagement will empower researchers to confidently utilize this tool in their investigations into DNA damage repair, cancer biology, and other PARP1-mediated processes. The self-validating nature of these interconnected protocols, from direct binding assays to the assessment of downstream cellular events, ensures a high degree of confidence in the experimental outcomes.
References
-
Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. [Link]
-
Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. ACS Medicinal Chemistry Letters. [Link]
-
Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. Semantic Scholar. [Link]
-
Examples of biologically active isoindolinone derivatives. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. Bentham Science. [Link]
-
Tetrahydroisoquinolines as novel histone deacetylase inhibitors for treatment of cancer. PMC. [Link]
-
Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. PubMed. [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. NIH. [Link]
-
Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. NIH. [Link]
-
Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). MDPI. [Link]
-
Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. [Link]
-
Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]
-
Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin. PMC. [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. NIH. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls. NIH. [Link]
-
Design and synthesis of bioactive compounds. ResearchGate. [Link]
-
Design and synthesis of a biotinylated chemical probe for detecting the molecular targets of an inhibitor of the production of the Pseudomonas aeruginosa virulence factor pyocyanin. PubMed. [Link]
-
Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. [Link]
-
Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers. [Link]
-
Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. PMC. [Link]
-
Target engagement. The Chemical Probes Portal. [Link]
-
"Click" synthesis of small molecule probes for activity-based fingerprinting of matrix metalloproteases. ResearchGate. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition. Journal of the American Chemical Society. [Link]
-
Histone deacetylase inhibitor. Wikipedia. [Link]
-
Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Synthesis of biotin and desthiobiotin probes by click chemistry with... ResearchGate. [Link]
-
Methoxy-substituted 9-Aminomethyl-9,10-dihydroanthracene (AMDA) Derivatives Exhibit Differential Binding Affin. NIH Public Access. [Link]
-
Determining target engagement in living systems. PMC. [Link]
-
Synthesis and Antitumor Evaluation of Biotin-SN38-Valproic Acid Conjugates. MDPI. [Link]
-
Critical Needs in Cellular Target Engagement. Eurofins DiscoverX. [Link]
-
Indolinones as promising scaffold as kinase inhibitors: a review. PubMed. [Link]
-
Natural Products as Chemical Probes. ACS Chemical Biology. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
Synthesis of functionalized molecular probes for bioorthogonal metabolic glycoengineering. ResearchGate. [Link]
-
Docking of isoindoline-1-one derivatives (compound 1: purple stick;... ResearchGate. [Link]
-
Targeting Histone Deacetylases to Enhance Anti-Tumor Immune Responses. YouTube. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. [Link]
-
6-Hydroxymethyl Indolizidin-2-one Amino Acid Synthesis, Conformational Analysis, and Biomedical Application as Dipeptide Surrogates in Prostaglandin-F2α Modulators. PubMed. [Link]
-
Design and Synthesis of Dipeptidomimetic Isocyanonaphthalene as Enhanced-Fluorescent Chemodosimeter for Sensing Mercury Ion and Living Cells. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of a biotinylated chemical probe for detecting the molecular targets of an inhibitor of the production of the Pseudomonas aeruginosa virulence factor pyocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Studies with 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of a Novel Isoindolinone
The isoindolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one is a novel compound with limited published data, its structural similarity to other isoindolinone and phthalimide analogs suggests a strong potential for therapeutic intervention in diseases with inflammatory and neuroinflammatory components. Related compounds have demonstrated effects on key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. These pathways are central to the pathophysiology of a host of disorders, from peripheral inflammatory conditions to complex neurodegenerative diseases.
This guide provides a comprehensive framework for the preclinical in vivo evaluation of 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one. It is designed to be a self-validating system, where each step is explained with scientific rationale, enabling researchers to design robust, reproducible, and translatable in vivo studies.
Hypothesized Mechanism of Action
Based on the known activities of structurally related phthalimide and isoindolinone derivatives, we can hypothesize that 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one may exert its effects through one or more of the following mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Particularly COX-2, which is upregulated at sites of inflammation and is a key target for anti-inflammatory drugs.
-
Modulation of Pro-inflammatory Cytokine Production: Suppression of key cytokines such as TNF-α, IL-1β, and IL-6, which are pivotal mediators of the inflammatory cascade.
-
Inhibition of Microglial Activation: In the central nervous system, over-activated microglia contribute to neuroinflammation and neuronal damage. This compound may mitigate this activation.
The following experimental designs are tailored to investigate these hypotheses in relevant in vivo models.
Part 1: Foundational In Vivo Studies - Pharmacokinetics and Acute Toxicity
Prior to efficacy testing, it is crucial to understand the compound's pharmacokinetic (PK) profile and establish a safe dosing range.
Dose Formulation and Vehicle Selection
The choice of vehicle is critical for ensuring the bioavailability and consistent delivery of the test compound. For poorly water-soluble compounds like many isoindolinone derivatives, a suspension or a solution with solubilizing agents is often necessary.
Protocol 1: Vehicle Screening and Formulation
-
Solubility Assessment: Determine the solubility of 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one in a panel of common, well-tolerated vehicles.
-
Vehicle Options:
-
Aqueous Suspension: 0.5% (w/v) methylcellulose (MC) or 0.5-1% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Solution with Co-solvents: A mixture of polyethylene glycol 400 (PEG400), propylene glycol (PG), and water. A common ratio is 10:10:80 (PEG400:PG:Water).
-
Lipid-based Formulation: For highly lipophilic compounds, corn oil or sesame oil can be considered.
-
-
Formulation Preparation (for suspension):
-
Weigh the required amount of the compound.
-
Add a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension.
-
Prepare fresh on the day of dosing to minimize the risk of degradation or crystallization.[1]
-
-
Stability and Homogeneity: Visually inspect the formulation for any precipitation or phase separation before each administration.
Acute Toxicity Study (Dose Range Finding)
An acute toxicity study provides an initial assessment of the compound's safety profile and helps determine the maximum tolerated dose (MTD).
Protocol 2: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
-
Animal Model: Use a single sex (typically female, as they are often more sensitive) of a standard rodent strain (e.g., Swiss Webster mice or Sprague-Dawley rats).
-
Dosing:
-
Start with a single animal at a dose estimated from in vitro data or QSAR modeling (e.g., 100 mg/kg).
-
Administer the compound by oral gavage.
-
Observe the animal for signs of toxicity (e.g., changes in behavior, posture, breathing, and any signs of distress) continuously for the first 4 hours, and then daily for 14 days.
-
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level (e.g., a 3.2-fold increase).
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Endpoint: The study is complete when a stopping criterion is met (e.g., a number of reversals in dose have occurred). This allows for the estimation of the LD50 with a small number of animals.
Pharmacokinetic (PK) Study
A PK study characterizes the absorption, distribution, metabolism, and excretion (ADME) of the compound. This is essential for selecting an appropriate dosing regimen for efficacy studies.
Protocol 3: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: C57BL/6 or BALB/c mice are commonly used.
-
Dosing Groups:
-
Group 1 (Intravenous, IV): 1-2 mg/kg in a solubilizing vehicle suitable for IV injection (e.g., containing DMSO and PEG400, ensuring the final DMSO concentration is low). This group is crucial for determining bioavailability.
-
Group 2 (Oral, PO): A dose selected based on the acute toxicity study (e.g., 10 mg/kg) administered by oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points. A typical schedule for a compound with an unknown half-life might be:
-
IV: 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Use a sparse sampling design where each animal is bled at a subset of time points to minimize stress and blood loss. Typically, 3-4 animals are used per time point.[2]
-
-
Sample Processing and Analysis:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge to separate plasma.
-
Analyze the plasma concentration of the compound using a validated LC-MS/MS method.
-
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Half-life | The time it takes for the plasma concentration to decrease by half. Guides dosing frequency. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. Indicates the efficiency of elimination. |
| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F% | Bioavailability | The fraction of the administered dose that reaches systemic circulation. Calculated by comparing the AUC from oral and IV administration. |
Part 2: Efficacy Studies - Investigating Anti-inflammatory and Neuroprotective Effects
Based on the hypothesized mechanism of action, the following efficacy models are proposed.
Model for Acute Peripheral Inflammation: Carrageenan-Induced Paw Edema
This is a classic and well-characterized model of acute inflammation, useful for screening potential anti-inflammatory compounds.[3][4]
Protocol 4: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Experimental Groups:
-
Group 1: Vehicle control.
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, PO).
-
Group 3-5: 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one at three different dose levels (e.g., low, medium, and high, determined from PK and toxicity data).
-
-
Procedure:
-
Administer the test compound or controls orally 1 hour before inducing inflammation.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan.
-
-
Endpoints:
-
Primary: Paw edema volume (mL). Calculate the percentage inhibition of edema for each group compared to the vehicle control.
-
Secondary (at the end of the experiment):
-
Model for Neuroinflammation: Lipopolysaccharide (LPS)-Induced Neuroinflammation
Systemic or central administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust neuroinflammatory response characterized by microglial activation and cytokine production.[7][8]
Protocol 5: LPS-Induced Neuroinflammation in Mice
-
Animal Model: C57BL/6 mice.
-
Experimental Groups:
-
Group 1: Vehicle (Saline) + Vehicle (for the compound).
-
Group 2: LPS + Vehicle (for the compound).
-
Group 3: LPS + Positive control (e.g., a known anti-inflammatory agent).
-
Group 4-6: LPS + 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one at three different dose levels.
-
-
Procedure:
-
Pre-treat the animals with the test compound or controls (e.g., daily for 3 days).
-
On the third day, 1 hour after the final compound administration, inject LPS (e.g., 0.5 mg/kg, intraperitoneally).
-
Conduct behavioral testing 24 hours after LPS injection.
-
Euthanize animals and collect brain tissue for further analysis.
-
-
Endpoints:
-
Behavioral:
-
Biochemical:
-
Histological/Immunohistochemical:
-
Part 3: Data Presentation and Visualization
Experimental Design Summary
Table 2: Example Efficacy Study Design for LPS-Induced Neuroinflammation
| Group | Treatment 1 (IP) | Treatment 2 (PO) | N (animals/group) | Primary Endpoints |
| 1 | Saline | Vehicle | 10-12 | Behavioral tests, Cytokine levels, Microglial activation |
| 2 | LPS (0.5 mg/kg) | Vehicle | 10-12 | Behavioral tests, Cytokine levels, Microglial activation |
| 3 | LPS (0.5 mg/kg) | Positive Control | 10-12 | Behavioral tests, Cytokine levels, Microglial activation |
| 4 | LPS (0.5 mg/kg) | Compound (Low Dose) | 10-12 | Behavioral tests, Cytokine levels, Microglial activation |
| 5 | LPS (0.5 mg/kg) | Compound (Mid Dose) | 10-12 | Behavioral tests, Cytokine levels, Microglial activation |
| 6 | LPS (0.5 mg/kg) | Compound (High Dose) | 10-12 | Behavioral tests, Cytokine levels, Microglial activation |
Visualizing Experimental Workflows
Caption: Workflow for in vivo evaluation of a novel compound.
Caption: Hypothesized mechanism in neuroinflammation.
Part 4: Scientific Integrity and Trustworthiness
To ensure the reliability and reproducibility of your findings, adhere to the following principles:
-
Randomization and Blinding: Animals should be randomly assigned to treatment groups. Whenever possible, experiments should be conducted in a blinded manner, where the investigator is unaware of the treatment allocation until the data analysis is complete.
-
Appropriate Controls: Always include both vehicle and positive controls to validate the experimental model and provide a benchmark for the test compound's efficacy.
-
Statistical Analysis: Plan your statistical analysis before starting the experiment. Use appropriate statistical tests based on the data distribution and experimental design. For comparing multiple groups, use ANOVA followed by a suitable post-hoc test. Clearly report the statistical methods used and the exact p-values.
-
Reporting: Follow the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparent and comprehensive reporting of your study.
By following these detailed protocols and principles, researchers can conduct a thorough and scientifically rigorous in vivo evaluation of 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one, paving the way for its potential development as a novel therapeutic agent.
References
-
Nespi, M., et al. (2025). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Journal of Pharmaceutical Sciences, 114(1), 566-576. [Link]
-
Virginia Tech Institutional Animal Care and Use Committee. (2017). SOP: Mouse Oral Gavage. [Link]
-
U.S. Food and Drug Administration. (2003). Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents. [Link]
-
Zhang, Y., et al. (2018). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (133), 57231. [Link]
-
Charles River Laboratories. (n.d.). In Vivo Pain Models. [Link]
-
Southern Illinois University School of Medicine. (2023). Inflammation - Histology at SIU. [Link]
-
Schain, M., & Tino, R. (2017). In Vivo Imaging of Human Neuroinflammation. Journal of Nuclear Medicine, 58(6), 857-863. [Link]
-
UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]
-
Goodwill, H., et al. (2019). Increased Behavioral Deficits and Inflammation in a Mouse Model of Co-Morbid Traumatic Brain Injury and Post-Traumatic Stress Disorder. Frontiers in Behavioral Neuroscience, 13, 23. [Link]
-
M-P, G., et al. (2018). Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? Antioxidants, 7(11), 163. [Link]
-
Mogil, J. S. (2012). An overview of animal models of pain: disease models and outcome measures. Current protocols in neuroscience, Chapter 8, Unit8.19. [Link]
-
Nagy-Szakal, D., et al. (2018). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Psychiatry, 9, 437. [Link]
-
Jhang, J.-F., et al. (2017). Histopathological assessment of inflammation and expression of inflammatory markers in patients with ketamine-induced cystitis. Scientific reports, 7(1), 1-8. [Link]
-
Lee, S., et al. (2019). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Journal of toxicologic pathology, 32(2), 107-114. [Link]
-
Abhijit, S., & Chakravarty, S. (2017). Inflammation and Inflammatory Diseases, Markers, and Mediators: Role of CRP in Some Inflammatory Diseases. IntechOpen. [Link]
-
Wohleb, E. S., et al. (2014). Neuroinflammation regulates cognitive impairment in socially defeated mice. Brain, behavior, and immunity, 41, 148-159. [Link]
-
van der Laan, J. W. (n.d.). 3.1 General toxicity study designs. [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?[Link]
-
University of Zurich. (2018). SOP Intraperitoneal injection of mice i.p. Injection. [Link]
-
Scantox. (n.d.). Neuroinflammation. [Link]
-
ARUP Laboratories. (2025). Inflammatory Markers. [Link]
-
StudySmarter. (n.d.). Inflammatory Histology: Cells & Techniques. [Link]
-
Patsnap. (2025). What in vivo models are used for pain studies?[Link]
-
Asgari, A., et al. (2023). Evaluation of acute, subacute, and subchronic toxicity of a hepatoprotective herbal formulation. BMC complementary medicine and therapies, 23(1), 405. [Link]
-
Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]
-
Li, Y., et al. (2020). Behavioral Assessment of Sensory, Motor, Emotion, and Cognition in Rodent Models of Intracerebral Hemorrhage. Frontiers in Neurology, 11, 547. [Link]
-
Al-Asmakh, M., & Hedin, L. (2015). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gut microbes, 6(2), 117-120. [Link]
-
U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]
-
Streit, W. J., et al. (2004). Modelling neuroinflammatory phenotypes in vivo. Journal of neuroinflammation, 1(1), 1-13. [Link]
-
Sun, D., et al. (2020). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. Pharmaceutics, 12(8), 768. [Link]
-
Santoso, A. W., et al. (2024). Histopathological Evaluation of Wound Healing and Anti-Inflammatory Effects of Granola Potato (Solanum tuberosum L.) Peel Ethanol Extract Gel on Oral Mucosal Wounds in Wistar Rats. Journal of Experimental Pharmacology, 16, 281-291. [Link]
-
Procedures with Care. (n.d.). Intraperitoneal Injection in the Mouse. [Link]
-
Zhang, Y., et al. (2023). Soybean Polysaccharides Increase the Stability of Lansoprazole Enteric Coated Pellets. Pharmaceutics, 15(3), 856. [Link]
-
Vlasova, Y. A., & Bely, M. (2023). Methods for Assessing Neurodevelopmental Disorders in Mice: A Critical Review of Behavioral Tests and Methodological Considerations Searching to Improve Reliability. International Journal of Molecular Sciences, 24(13), 10892. [Link]
-
Rosato-Siri, M., & Tsetsenis, T. (2023). Intraperitoneal Injection of Neonatal Mice. In Cold Spring Harbor Protocols (Vol. 2023, No. 9, pp. pdb-prot108083). Cold Spring Harbor Laboratory Press. [Link]
-
Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. [Link]
-
Balaji, S., et al. (2016). Assessment of the histological state of the healing wound. Journal of natural science, biology, and medicine, 7(1), 101. [Link]
-
Chamberland, M., et al. (2022). Mapping neuroinflammation in vivo with diffusion-MRI in rats given a systemic lipopolysaccharide challenge. bioRxiv. [Link]
-
Waisman Center. (n.d.). Mouse Behavioral Tests. [Link]
-
University of Nebraska Medical Center. (n.d.). Pharmacokinetics Protocol – Rodents. [Link]
-
Li, Y., et al. (2026). Research Progress and Future Directions of Presepsin in the Prognosis of Ischemic Stroke. Journal of Inflammation Research, 19, 1-13. [Link]
-
Institute of Laboratory Animal Science. (2018). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. [Link]
-
Instech Labs. (2014, August 26). Mouse Oral Gavage Training [Video]. YouTube. [Link]
-
Creative Biolabs. (n.d.). Subchronic Toxicity Study. [Link]
-
Rules Based Medicine. (n.d.). INFLAMMATION AND IMMUNE RESPONSE BIOMARKERS. [Link]
-
Tucker, W. E. (1996). Nonclinical Toxicology Studies with Zidovudine: Acute, Subacute, and Chronic Toxicity in Rodents, Dogs, and Monkeys. Fundamental and Applied Toxicology, 32(2), 129-139. [Link]
-
Ren, K. (1999). Inflammatory Models of Pain and Hyperalgesia. ILAR Journal, 40(3), 111-118. [Link]
Sources
- 1. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. criver.com [criver.com]
- 4. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 5. Histology at SIU [histology.siu.edu]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 8. scantox.com [scantox.com]
- 9. Frontiers | Behavioral Assessment of Sensory, Motor, Emotion, and Cognition in Rodent Models of Intracerebral Hemorrhage [frontiersin.org]
- 10. Increased Behavioral Deficits and Inflammation in a Mouse Model of Co-Morbid Traumatic Brain Injury and Post-Traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inflammation and Inflammatory Diseases, Markers, and Mediators: Role of CRP in Some Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Imaging of Human Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroinflammation regulates cognitive impairment in socially defeated mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-Pronged Strategy for Target Identification and Deconvolution of 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
Introduction: The Challenge of Phenotypic-First Discovery
The paradigm of phenotypic drug discovery (PDD) has re-emerged as a powerful engine for identifying first-in-class therapeutics.[1][2] By screening compounds based on their effects in disease-relevant biological systems, PDD allows for the discovery of novel mechanisms of action (MoA) without preconceived notions about a specific molecular target.[3][4] However, a critical bottleneck in this approach is the subsequent identification of the molecular target(s) responsible for the observed phenotype—a process known as target deconvolution.[5][6] Elucidating the target is crucial for optimizing lead compounds, understanding potential off-target effects, and developing robust biomarkers for clinical translation.
This guide outlines a comprehensive, multi-pronged strategy for the target identification of 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one , a hypothetical novel compound identified from a phenotypic screen. The isoindolinone scaffold is a known pharmacophore present in various biologically active molecules, suggesting a rich potential for therapeutic interaction.[7][8] Our approach integrates computational prediction with orthogonal biochemical and biophysical validation methods, providing a robust framework for researchers to confidently identify and validate novel drug targets.
This document provides detailed protocols for:
-
Phase 1: In Silico Target Prediction for rapid hypothesis generation.
-
Phase 2: Label-Free Target Engagement using the Cellular Thermal Shift Assay (CETSA) to confirm direct binding of the unmodified compound.
-
Phase 3: Affinity-Based Proteomics for unbiased, proteome-wide identification of binding partners.
By combining these disparate yet complementary techniques, we create a self-validating workflow that triangulates data to converge on high-confidence candidate targets.
Phase 1: In Silico Target Prediction – Generating a Hypothesis
Expert Rationale: Before committing to resource-intensive wet-lab experiments, computational methods offer a rapid and cost-effective way to scan the known proteome for potential binding partners.[9] Techniques like reverse docking and pharmacophore screening predict interactions based on the three-dimensional structure of the small molecule and known protein structures.[10][11] This phase is not for definitive identification but for generating a focused list of plausible targets to guide subsequent experimental validation.
Workflow: Computational Target Fishing
Caption: The experimental workflow for CETSA.
Protocol 3.1: CETSA by Western Blot for Candidate Validation
This protocol is designed to validate the top candidates identified in Phase 1.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HEK293T, or a cell line used in the primary phenotypic screen) to ~80% confluency.
-
Harvest cells and resuspend in PBS containing protease inhibitors.
-
Divide the cell suspension into two pools: one treated with the vehicle (e.g., 0.1% DMSO) and one with 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one at a final concentration of 10-50 µM. Incubate for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot 50 µL of each cell suspension (vehicle and treated) into a series of PCR tubes.
-
Heat the tubes in a thermal cycler using a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by 3 minutes at room temperature. Leave one aliquot from each pool at room temperature as a non-heated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Sample Analysis:
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Determine protein concentration using a BCA assay.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using specific antibodies for the computationally predicted targets (e.g., anti-COX-2, anti-p38 MAPK).
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point.
-
Plot the percentage of soluble protein relative to the non-heated control against temperature for both vehicle and compound-treated samples.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tₘ). A positive shift in Tₘ for the compound-treated sample (ΔTₘ) indicates thermal stabilization and target engagement. [12]
-
Data Presentation: CETSA Thermal Shift Results
| Protein Target | Vehicle Tₘ (°C) | Compound Tₘ (°C) | Thermal Shift (ΔTₘ) | Engagement Confirmed |
| p38 MAPK | 54.2 | 58.6 | +4.4°C | Yes |
| Cyclooxygenase-2 | 51.5 | 51.8 | +0.3°C | No |
| BRD4 | 48.1 | 48.0 | -0.1°C | No |
| GAPDH (Control) | 62.3 | 62.5 | +0.2°C | No |
| This table represents hypothetical data for illustrative purposes. |
Phase 3: Affinity-Based Proteomics – Unbiased Target Discovery
Expert Rationale: While CETSA is excellent for validating hypothesized targets, it can be cumbersome for proteome-wide discovery. Affinity-based proteomics, particularly affinity purification coupled with mass spectrometry (AP-MS), is a powerful, unbiased method to identify proteins that physically interact with the compound of interest. [13][14][15]This requires synthesizing a chemical probe—an analogue of the parent compound modified with a linker and an affinity handle (e.g., biotin). The causality is key: the probe must retain its biological activity, and a negative control (e.g., an inactive structural analogue or beads alone) is essential to distinguish true interactors from non-specific background binders. [6][16]
Workflow: Affinity Purification-Mass Spectrometry (AP-MS)
Caption: Integrating orthogonal datasets to prioritize targets.
Once a high-confidence target like p38 MAPK is identified, the final step is to prove its functional relevance to the original phenotype. This can be achieved through:
-
Genetic Validation: Using siRNA or CRISPR/Cas9 to knock down or knock out the target gene. If the phenotype of the genetic perturbation mimics the effect of the compound, it provides strong evidence that the compound acts through that target. *[17][18] Biochemical Validation: If the target is an enzyme, perform an in vitro enzymatic assay to confirm that 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one directly inhibits or activates its function.
Conclusion
The journey from a phenotypic hit to a validated molecular target is a complex but essential process in modern drug discovery. The strategy detailed here for 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one provides a robust, field-proven framework for success. By layering computational predictions, direct biophysical binding confirmation, and unbiased proteomic discovery, researchers can build a compelling, evidence-based case for a compound's mechanism of action. This integrated approach mitigates the risk of pursuing false positives from any single technique and ultimately accelerates the translation of promising phenotypic discoveries into novel therapeutics.
References
-
PubChem. (n.d.). 6-Methoxy-2,3-dihydro-1H-isoindol-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxy-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2019). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Proteomics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one. Retrieved from [Link]
-
Liao, H., et al. (2009). Emerging Affinity-Based Techniques in Proteomics. PMC. Retrieved from [Link]
-
Moffat, J.G., et al. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC. Retrieved from [Link]
-
Zhang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Retrieved from [Link]
-
Kayser, O., et al. (2015). The chemistry of isoindole natural products. PMC. Retrieved from [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]
-
Wang, Y., et al. (2020). A Review of Recent Advances and Research on Drug Target Identification Methods. PubMed. Retrieved from [Link]
-
Lin, J.H. (2012). Target prediction of small molecules with information of key molecular interactions. PubMed. Retrieved from [Link]
-
World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. Retrieved from [Link]
-
Anderson, N.L., et al. (2017). Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. Circulation. Retrieved from [Link]
-
ResearchGate. (2018). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole. Retrieved from [Link]
-
Grisoni, F., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]
-
Cambridge Healthtech Institute. (2024). Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2020). A Review of Target Identification Strategies for Drug Discovery: from Database to Machine-Based Methods. Retrieved from [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Wang, Y., et al. (2024). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. ACS Publications. Retrieved from [Link]
-
ACS Publications. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
-
IUBMB Journals. (n.d.). Identification of drug targets and their mechanisms of action. Retrieved from [Link]
-
Chemspace. (2024). Phenotypic Screening in Drug Discovery Definition & Role. Retrieved from [Link]
-
Charles River. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Retrieved from [Link]
-
An, Y., & Yu, J. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]
-
ResearchGate. (n.d.). Target identification in phenotypic drug discovery (PDD). Retrieved from [Link]
-
Amith, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]
-
Kamal, Z., et al. (2021). Computational/in silico methods in drug target and lead prediction. PMC. Retrieved from [Link]
-
Chemspace. (2023). Target Identification and Validation in Drug Discovery. Retrieved from [Link]
-
LaCava, J., et al. (2015). Affinity proteomics to study endogenous protein complexes: Pointers, pitfalls, preferences and perspectives. PMC. Retrieved from [Link]
Sources
- 1. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pfizer.com [pfizer.com]
- 3. chem-space.com [chem-space.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Recent Advances and Research on Drug Target Identification Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Emerging Affinity-Based Techniques in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 16. Affinity proteomics to study endogenous protein complexes: Pointers, pitfalls, preferences and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem-space.com [chem-space.com]
Technical Support Center: Synthesis of 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
Welcome to the technical support center for the synthesis of 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic yield and purity.
Proposed Synthetic Pathway
Technical Support Center: Purification of 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one. The isoindolinone core is a prevalent motif in pharmacologically active compounds, and achieving high purity is critical for accurate biological evaluation and downstream applications.[1][2][3] This document moves beyond standard protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and refine your purification strategy.
Section 1: Understanding the Molecule: Key Physicochemical Properties
Before designing a purification protocol, it is essential to understand the physicochemical properties of the target compound. While experimental data for this specific molecule is scarce, we can infer its behavior based on its structural components: the isoindolinone core, a methoxy group, and a methyl group.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value / Characteristic | Rationale & Impact on Purification |
|---|---|---|
| Molecular Formula | C₁₀H₁₁NO₂ | --- |
| Molecular Weight | 177.20 g/mol | Influences diffusion rates and loading capacity. |
| Polarity | Moderately Polar | The lactam and methoxy groups contribute polarity. The aromatic ring and methyl group add non-polar character. Expect good solubility in moderately polar solvents like ethyl acetate, dichloromethane, and acetone. |
| Hydrogen Bonding | 1 H-bond donor (N-H), 2 H-bond acceptors (C=O, OCH₃) | The N-H proton is weakly acidic and can interact with basic sites on stationary phases (like silica gel silanols), potentially causing tailing on chromatograms. |
| pKa (estimated) | Lactam N-H: ~17-19 (weakly acidic) | The compound is largely neutral but can be sensitive to strong acids or bases, which could catalyze hydrolysis of the lactam ring. Avoid extreme pH conditions during purification unless performing a specific acid-base extraction. |
| Solubility Profile | Soluble in DCM, EtOAc, Acetone, MeOH, THF. Sparingly soluble in hexanes, ether. | A wide range of solubility allows for flexibility in choosing chromatographic mobile phases and recrystallization solvents. |
| UV Chromophore | Yes | The substituted benzene ring allows for easy visualization by UV light on TLC plates (typically at 254 nm). |
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses common problems encountered during the purification of 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one.
Q1: My compound is streaking or tailing significantly during normal-phase flash chromatography on silica gel. What's happening and how do I fix it?
A1: This is a classic issue for compounds with hydrogen-bond-donating groups like the N-H in your lactam.
-
Causality: The slightly acidic silanol groups (Si-OH) on the surface of silica gel can strongly and non-uniformly interact with your molecule's N-H and C=O groups. This leads to slow desorption kinetics, causing the compound to "drag" down the column, resulting in broad, tailing peaks and poor separation.
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a competitive binding agent to the eluent.
-
For Basic Character: Add 0.1-1% triethylamine (Et₃N). The amine will preferentially bind to the acidic silanol sites, masking them from your compound.
-
For General Polarity: Add 1-2% methanol. Methanol is highly polar and will compete for all hydrogen bonding sites, improving peak shape.
-
-
Change of Stationary Phase: Switch to a less acidic stationary phase.
-
Neutral Alumina: Alumina can be a good alternative for basic or neutral compounds that show strong affinity for silica.[4]
-
Deactivated Silica: Use silica gel that has been "end-capped" or treated to reduce the number of active silanol groups.
-
-
Reverse-Phase Chromatography: If the issue persists, the interaction is too strong. Switching to a C18 (reverse-phase) column, where separation is based on hydrophobicity, will eliminate this specific problem.[5]
-
Q2: I'm getting very low recovery of my compound from the column. Where did it go?
A2: Low mass balance is often due to irreversible binding or degradation.
-
Causality:
-
Irreversible Adsorption: As discussed in Q1, if the interaction with the silica gel is too strong, a portion of your compound may not elute at all, even with highly polar solvents. This is common if your crude material contains highly polar, baseline impurities that effectively "foul" the column.
-
On-Column Degradation: Although the isoindolinone core is relatively stable, highly activated silica gel can be acidic enough to catalyze decomposition of sensitive functional groups over the long exposure time of a column run.
-
-
Solutions:
-
Deactivate the Silica: Before loading your sample, flush the column with your chosen eluent containing 1% triethylamine. This "pre-treats" the stationary phase.
-
Dry Loading with an Inert Support: Avoid dissolving your crude material in a very strong solvent and loading it directly. Instead, adsorb the crude mixture onto an inert support like Celite® or a small amount of silica.[5] After evaporating the solvent, the dry powder is loaded onto the column. This often leads to sharper bands and better recovery.
-
Perform a Polarity "Step Gradient": After collecting your product, flush the column with a very strong eluent (e.g., 10-20% Methanol in DCM) to see if any remaining material comes off. This "column strip" can help you diagnose if material was simply stuck, rather than degraded.
-
Q3: I have an impurity that co-elutes with my product. How can I separate them?
A3: This requires changing the "selectivity" of your separation system, meaning you need to alter the chemical interactions to affect one molecule more than the other.
-
Causality: The impurity and your product have a very similar balance of polarity and non-polarity under the current conditions. This is common with regioisomers or precursors/byproducts with similar functional groups.
-
Solutions:
-
Change the Solvent System: The most powerful tool in normal-phase chromatography is changing the solvent composition. If you are using Hexane/Ethyl Acetate, try a system with a different type of solvent, such as Dichloromethane/Methanol or Toluene/Acetone. Different solvents have unique interactions (e.g., dipole-dipole, pi-stacking) that can exploit subtle structural differences between your product and the impurity.
-
Switch to Reverse-Phase HPLC/Flash: This is the most effective solution. Reverse-phase chromatography separates based on hydrophobicity. An impurity that has a similar polarity on silica might have a very different hydrophobicity, leading to excellent separation. A typical eluent system would be a gradient of Water (often with 0.1% formic acid or TFA) and Acetonitrile or Methanol.[5]
-
Recrystallization: If the impurity is present in a small enough quantity (<10-15%), recrystallization can be highly effective. This technique purifies based on differences in solubility and crystal lattice packing efficiency. A detailed protocol is provided in Section 4.
-
Q4: After removing the solvent, my purified product is a persistent oil or gum, not the expected solid. Why?
A4: This indicates that the sample is not pure enough to crystallize or that it is an amorphous solid.
-
Causality:
-
Residual Solvents: High-boiling point solvents (like DMF, DMSO, or even ethyl acetate) can be difficult to remove under standard rotary evaporation and may act as a plasticizer.
-
Grease: Stopcock grease from glassware can contaminate your final product.
-
Minor Impurities: Even small amounts (1-5%) of other compounds can inhibit the formation of an ordered crystal lattice.
-
-
Solutions:
-
High-Vacuum Drying: Place the sample under high vacuum (using a vacuum pump, not just a water aspirator) for several hours, possibly with gentle heating (e.g., 30-40°C) if the compound is stable.
-
Trituration: Add a solvent in which your product is insoluble or sparingly soluble (e.g., hexanes, pentane, or diethyl ether). Stir or sonicate the mixture. The impurities may dissolve in the solvent, and the pure product should precipitate as a solid. Filter and wash the solid with fresh cold solvent.
-
Re-purification: If trituration fails, it's likely that significant impurities remain. Re-purify the material using a different method (e.g., switch from normal-phase to reverse-phase chromatography).
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the ideal Rf value I should aim for on TLC before running a flash column? A: For optimal separation on a flash column, the Rf (retardation factor) of your target compound on a TLC plate should be between 0.2 and 0.4 .[6][7]
-
Rf > 0.4: The compound will elute too quickly from the column, resulting in poor separation from less polar impurities and the solvent front.
-
Rf < 0.2: The compound will move too slowly, requiring an excessive volume of solvent and leading to band broadening due to diffusion, which decreases resolution.[6]
Q: My synthesis uses a palladium catalyst. How do I remove residual metal traces? A: Palladium contamination is a common issue in modern organic synthesis. Standard silica gel chromatography is often insufficient.
-
Filtration: Before chromatography, pass a solution of your crude product through a short plug of Celite® or silica. This can remove some of the palladium that has precipitated as Pd(0).
-
Metal Scavengers: For more complete removal, use a specialized scavenger. These are commercially available silica or polymer resins functionalized with groups (e.g., thiols, amines) that chelate strongly to palladium. Stir a solution of your crude product with the scavenger for a few hours, then filter and proceed with purification.
-
Activated Carbon: Treatment with activated carbon can also adsorb residual palladium, though it may also lead to some loss of your product.
Q: Is this molecule stable to acidic or basic conditions? A: The isoindolinone contains a lactam, which is a cyclic amide. Amides are generally stable but can be hydrolyzed under harsh acidic or basic conditions, especially with heating.[8] For purification purposes:
-
Avoid strong, concentrated acids and bases.
-
Using 0.1% TFA or formic acid in a reverse-phase eluent is generally safe at room temperature.
-
Using 1% triethylamine in a normal-phase eluent is also safe.
-
Aqueous workups with dilute acid (e.g., 1M HCl) or base (e.g., saturated NaHCO₃) at room temperature are typically well-tolerated.
Section 4: Visualization & Workflow
A logical approach is key to developing an effective purification strategy. The following diagram outlines a decision-making workflow.
Caption: Purification strategy decision tree for 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one.
Section 5: Detailed Experimental Protocols
Protocol 1: Optimized Normal-Phase Flash Chromatography
This protocol is the recommended starting point for purification.
-
TLC Analysis & Solvent Selection:
-
On a silica gel TLC plate, test various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate (EtOAc).[7]
-
Begin with 70:30 Hexanes:EtOAc. If the Rf is too low, increase the polarity by moving to 50:50 or 30:70. If the Rf is too high, decrease polarity.
-
Aim for an Rf of ~0.3 for the product. Ensure there is visible separation from major impurities. If separation is poor, try a DCM:MeOH system (starting at 99:1).
-
-
Sample Preparation (Dry Loading):
-
Dissolve your crude product (~1 g) in a minimal amount of a suitable solvent (e.g., 5-10 mL of DCM or EtOAc).
-
Add ~2-3 g of silica gel or Celite® to the solution.
-
Gently swirl the slurry and remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
-
Column Packing and Loading:
-
Select a column size appropriate for your sample mass (e.g., a 40 g silica column for 1 g of crude material).
-
Wet-pack the column with your chosen eluent.
-
Carefully add the dry-loaded sample to the top of the packed column bed, forming a uniform, flat layer. Gently add a thin layer of sand on top to prevent disturbance.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the solvent system determined by TLC. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting residue under high vacuum for at least 1-2 hours to remove any final traces of solvent.
-
Protocol 2: Recrystallization
This method is ideal for a final polishing step if the product is >90% pure after chromatography.
-
Solvent Screening (Small Scale):
-
Place a small amount of your impure solid (10-20 mg) into several small test tubes.
-
To each tube, add a different solvent dropwise while heating gently (e.g., isopropanol, ethyl acetate, acetone, toluene).
-
Find a solvent that dissolves the compound when hot but in which the compound is poorly soluble when cold. This is your ideal single-solvent system.
-
If no single solvent works, find a "solvent/anti-solvent" pair: one solvent that dissolves the compound well (e.g., DCM) and a second, miscible solvent in which it is insoluble (e.g., hexanes).
-
-
Bulk Recrystallization:
-
Place the bulk of your material in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Use a boiling stick or magnetic stirring.
-
If using a solvent/anti-solvent system, dissolve in the "good" solvent first, then add the "bad" solvent dropwise at elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify.
-
-
Crystal Formation:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath or refrigerator for 30-60 minutes to maximize crystal precipitation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals sparingly with a small amount of the cold recrystallization solvent.
-
Dry the crystals under high vacuum to a constant weight.
-
References
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). 6-Methoxy-2,3-dihydro-1H-isoindol-1-one. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2018). Recent Developments in Isoindole Chemistry. Retrieved January 27, 2026, from [Link]
- Google Patents. (2015). US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds.
-
Gama, L. R., et al. (2015). Challenges and opportunities in the purification of recombinant tagged proteins. Biotechnology Journal, 10(10), 1546-1563. Available from: [Link]
-
Al-Rawi, J. M. A., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. Molecules, 27(14), 4629. Available from: [Link]
-
Opatz, T. (2012). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 8, 834-849. Available from: [Link]
-
FUJIFILM Irvine Scientific. (2023). How Beta-lactams Can Pose a Risk to Your Cell and Gene Therapies. Retrieved January 27, 2026, from [Link]
-
D'hooghe, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3195. Available from: [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2,3-dihydro-1-methyl- (CAS 824-21-5). Retrieved January 27, 2026, from [Link]
-
Eriquez, L. A., & D'Amato, R. F. (1979). Purification by Affinity Chromatography and Properties of a β-Lactamase Isolated from Neisseria gonorrhoeae. Antimicrobial Agents and Chemotherapy, 15(2), 229-234. Available from: [Link]
-
Sharma, G., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 3(1), 36-58. Available from: [Link]
- Sowińska, A., et al. (2007). AN ALTERNATIVE WAY OF THE SYNTHESIS OF 1-SUBSTITUTED 9-METHOXY-5-METHYL-6H-PYRIDO[4,3-b]CARBAZOLE DERIVATIVES. Acta Poloniae Pharmaceutica, 64(2), 143-147.
-
JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2021). How can I purified Beta-lactam receptor by affinity chromatography?. Retrieved January 27, 2026, from [Link]
-
mzCloud. (2018). 6' Methoxy 2' methyl 3' 4' 6 8 tetrahydro 2'H spiro indeno 4 5 d 1 3 dioxole 7 1' isoquinoline 7' 8 diol 2' oxide. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Retrieved January 27, 2026, from [Link]
-
Sharma, G., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 3(1), 36-58. Available from: [Link]
-
Aidic. (2016). A New Nanocatalyst for the Synthesis of Isoindolinone. Retrieved January 27, 2026, from [Link]
-
ACS Publications. (2021). Alkyl Carboamidation Cascade via Ir/Ni–SH2 Metallaphotoredox: A Route to γ-Lactams, Ureas, and Carbamates. Retrieved January 27, 2026, from [Link]
-
Arkivoc. (2008). Identification and synthesis of impurities formed during sertindole preparation. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (2012). 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. Retrieved January 27, 2026, from [Link]
-
Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved January 27, 2026, from [Link]
-
University of Rochester. (n.d.). Flash Column Chromatography. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). 6-Methoxy-1H-indole. Retrieved January 27, 2026, from [Link]
- Google Patents. (2009). CA2705490A1 - Indolinone derivatives and process for their manufacture.
-
Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved January 27, 2026, from [Link]
Sources
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. sorbtech.com [sorbtech.com]
- 8. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Selectivity for 6-Methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center dedicated to the selective functionalization of 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one. The isoindolinone scaffold is a privileged structure in medicinal chemistry and drug development, appearing in a range of biologically active compounds.[1][2][3] However, its synthetic utility is often hampered by challenges in controlling reaction selectivity.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles governing the reactivity of this specific molecule. Our goal is to empower you to troubleshoot common issues and rationally design experiments for optimal outcomes.
Understanding the Reactivity of the Core Scaffold
The key to enhancing selectivity is a firm grasp of the molecule's inherent electronic and steric properties. The 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one scaffold possesses several potential sites for reaction, each with distinct reactivity.
-
Aromatic Ring (Positions 4 and 7): The benzene ring is activated towards Electrophilic Aromatic Substitution (EAS). The 6-methoxy group is a strong electron-donating group (+M effect) and a powerful ortho, para-director. The 5-methyl group is a weaker electron-donating group (+I effect) and is also an ortho, para-director. Their combined influence strongly activates the C4 and C7 positions.[4][5][6]
-
Lactam Nitrogen (N-2): The N-H proton is acidic and can be removed by a suitable base, rendering the nitrogen nucleophilic for reactions like alkylation or acylation.
-
Benzylic Position (C-3): The C-H bonds at the C3 position are benzylic and adjacent to a carbonyl group, making them susceptible to deprotonation under strong basic conditions to form an enolate-like species, or to radical abstraction.
Caption: Reactivity map of the isoindolinone scaffold.
Frequently Asked Questions & Troubleshooting Guides
This section addresses common challenges in a practical Q&A format.
Q1: My electrophilic aromatic substitution is giving a mixture of C4 and C7 isomers. How can I favor one over the other?
A1: Causality and Strategy
This is a classic regioselectivity problem. The methoxy group at C6 is the dominant directing group, strongly activating its ortho positions (C5 and C7) and its para position (C3, which is part of the lactam ring and not available for EAS). The methyl group at C5 reinforces this by activating its ortho positions (C4 and C6). The result is strong activation at both C4 and C7.
-
Electronic Factors: Electronically, both sites are highly favorable.
-
Steric Factors: The C4 position is sterically hindered by the adjacent C5-methyl group. The C7 position is less hindered. Therefore, larger electrophiles or bulkier catalysts will preferentially react at the C7 position.
Troubleshooting & Optimization Protocol:
-
Modulate Steric Hindrance: To favor the C7 isomer, use a bulkier electrophile source or a larger catalyst. For example, in a bromination reaction, switching from Br₂ to N-Bromosuccinimide (NBS) with a bulky acid catalyst can increase C7 selectivity.
-
Control Temperature: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy, which is typically the less sterically hindered C7 position.
-
Solvent Effects: The choice of solvent can influence the effective size of the electrophile and the transition state geometry. Experiment with solvents of varying polarity.
| Condition | Electrophile | Temperature | Expected Major Isomer | Rationale |
| A | Br₂ in AcOH | Room Temp | Mixture (C7 slightly favored) | Small electrophile, moderate temp. |
| B | NBS, TFA | 0 °C | C7 | Moderately bulky proton source, low temp. |
| C | Br₂, AlCl₃ (cat.) | 0 °C | C7 >> C4 | Lewis acid creates a very bulky [Br-Br-AlCl₃] complex. |
Q2: I am trying to alkylate my isoindolinone, but I get a mixture of N-alkylation and C3-alkylation. How do I achieve selectivity?
A2: Causality and Strategy
This is a chemoselectivity challenge governed by the choice of base and reaction conditions. The N-H proton (pKa ≈ 17-19 in DMSO) is significantly more acidic than the C3-H protons (pKa ≈ 25-28 in DMSO). This difference is the key to selective functionalization.
-
For Selective N-Alkylation: Use a base that is strong enough to deprotonate the nitrogen but not the carbon. A moderately strong base in a suitable solvent is ideal. The resulting amide anion is a soft nucleophile and will readily react with alkyl halides.
-
For Selective C3-Alkylation: A much stronger base is required to deprotonate the C3 position and form the enolate. This reaction is often more complex and can be prone to side reactions.
Detailed Protocol: Selective N-Alkylation
-
Setup: To a flame-dried, three-neck flask under Argon, add 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one (1.0 eq).
-
Solvent: Add anhydrous, polar aprotic solvent such as DMF or THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: NaH is a non-nucleophilic, strong base, perfect for selectively deprotonating the nitrogen without attacking other sites.[7]
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the solution back to 0 °C. Add the desired alkyl halide (e.g., Iodomethane or Benzyl Bromide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to stir at room temperature and monitor by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by slow addition of saturated aq. NH₄Cl. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate), wash with brine, dry over Na₂SO₄, and purify by column chromatography.
Q3: How can I introduce a substituent at the C3 position with high stereoselectivity?
A3: Causality and Strategy
Creating a new stereocenter at the C3 position requires an asymmetric synthesis strategy. The most reliable methods involve the use of a chiral auxiliary, which temporarily attaches to the molecule to direct the stereochemical outcome of a subsequent reaction.[8][9][10] Evans' oxazolidinones are a gold standard for this type of transformation due to their high diastereoselectivity and reliable cleavage conditions.[11]
The workflow involves three key stages:
-
Auxiliary Attachment: The chiral auxiliary is attached to the lactam nitrogen.
-
Diastereoselective Reaction: An enolate is formed and reacted with an electrophile. The bulky auxiliary blocks one face of the enolate, forcing the electrophile to attack from the opposite, less-hindered face.
-
Auxiliary Cleavage: The auxiliary is removed to reveal the enantiomerically enriched product.
Caption: Workflow for diastereoselective C3-alkylation.
Experimental Protocol: Diastereoselective C3-Alkylation via Evans' Auxiliary
(Note: This is a generalized protocol and may require optimization.)
-
Auxiliary Attachment: First, N-acylate the isoindolinone with a linker suitable for attaching the Evans' auxiliary, or directly functionalize the auxiliary if a suitable precursor is available. This step itself can be complex and requires specific substrate preparation.
-
Enolate Formation:
-
Dissolve the N-acylated isoindolinone-auxiliary construct (1.0 eq) in anhydrous THF under Argon.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA, 1.05 eq) dropwise. Causality: LDA is a bulky, strong base ideal for forming kinetic enolates at low temperatures, minimizing side reactions.
-
Stir for 1 hour at -78 °C.
-
-
Alkylation:
-
Add the electrophile (e.g., Benzyl Bromide, 1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir for several hours at -78 °C, monitoring by TLC.
-
-
Cleavage:
-
After quenching the reaction, the crude product is subjected to cleavage conditions. For an Evans' auxiliary, this is often accomplished with Lithium Hydroperoxide (LiOOH), prepared in situ from LiOH and H₂O₂. This cleaves the auxiliary, which can be recovered, and leaves a carboxylic acid at the C3 position (after workup), which can be further modified.
-
Q4: What are the best analytical methods to confirm the selectivity of my reaction?
A4: A Multi-faceted Approach
Confirming selectivity requires a combination of analytical techniques. No single method tells the whole story.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Essential for determining regioselectivity. The coupling patterns and chemical shifts of the aromatic protons are distinct for the C4 and C7 isomers.
-
NOESY/ROESY: Crucial for confirming the relative stereochemistry in diastereoselective reactions. Spatial proximity between the new substituent and the chiral auxiliary can be observed.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reverse-Phase HPLC: Used to determine the ratio of regioisomers and assess overall purity.
-
Chiral HPLC: The definitive method for determining enantiomeric excess (e.e.) after a chiral auxiliary has been cleaved or a catalytic asymmetric reaction has been performed. A specific chiral column (e.g., Chiralcel OD-H, AD-H) is required.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and any byproducts, helping to identify unexpected reaction pathways.
Protocol: Determining Enantiomeric Excess (e.e.) by Chiral HPLC
-
Sample Prep: Prepare a dilute solution of the purified, final compound (approx. 1 mg/mL) in the mobile phase.
-
Column Selection: Choose a chiral stationary phase column based on literature precedents for similar structures. Polysaccharide-based columns are a common starting point.
-
Mobile Phase: A typical mobile phase is a mixture of Hexane and Isopropanol. The ratio is critical for achieving separation. Start with a 90:10 Hexane:IPA mixture and adjust as needed.
-
Method Development: Run the sample isocratically at a flow rate of ~1.0 mL/min. Monitor with a UV detector at a wavelength where the compound absorbs (e.g., 254 nm).
-
Analysis: The two enantiomers should appear as two separate peaks. Integrate the area of each peak. The enantiomeric excess is calculated as: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
References
-
Synthesis of 4, 6-Dicyano-2, 5-dimethoxytropone. Kyushu University Academic Output.[Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health (NIH).[Link]
-
Isoindolone Formation via Intramolecular Diels–Alder Reaction. ResearchGate.[Link]
-
The chemistry of isoindole natural products. National Institutes of Health (NIH).[Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI.[Link]
-
Alkyl Carboamidation Cascade via Ir/Ni–SH2 Metallaphotoredox: A Route to γ-Lactams, Ureas, and Carbamates. ACS Publications.[Link]
-
Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. MDPI.[Link]
-
2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one. National Institutes of Health (NIH).[Link]
-
Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Preparation, and Mechanism. MDPI.[Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.[Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.[Link]
-
A Brief Introduction to Chemical Reaction Optimization. ACS Publications.[Link]
-
Practical Functional Group Synthesis. KIET Group of Institutions.[Link]
-
Photoinduced Phenolate Organocatalysis for Isoindoloindolone Synthesis with N-Iodobenzoyl Indoles. ACS Publications.[Link]
-
Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Semantic Scholar.[Link]
-
Presentation on “Optimization of organic reactions and processes”. Mula Education Society.[Link]
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.[Link]
-
1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses.[Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate.[Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.[Link]
-
Electrophilic aromatic directing groups. Wikipedia.[Link]
-
Chiral auxiliary. Wikipedia.[Link]
-
Formation, Selective Encapsulation, and Tautomerization Control of Isoindolone Utilizing Guanidinium Sulfonate Frameworks. ResearchGate.[Link]
-
AN ALTERNATIVE WAY OF THE SYNTHESIS OF 1-SUBSTITUTED 9-METHOXY-5-METHYL-6H-PYRIDO[4,3-b]CARBAZOLE DERIVATIVES. Acta Poloniae Pharmaceutica.[Link]
-
Is it normal to be working on optimizing a single reaction/transformation for weeks, maybe months?. Reddit.[Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.[Link]
-
Selective Problem & Solution of Retrosynthesis. Organic Chemistry, 2nd Ed., by Clayden, Greeves, & Warren.[Link]
-
Ortho Meta Para Directors - Activating and Deactivating Groups. YouTube.[Link]
-
Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv.[Link]
-
Reaction Optimization Experiment for Undergraduate Capstone Organic Chemistry Laboratory Course. ACS Publications.[Link]
-
A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[12][13][14]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate. PubMed.[Link]
-
Does anybody have tips/tricks for synthesis and retrosynthesis organic problems?. Reddit.[Link]
-
3-Ethyl-2-methyl-5-methyl-ene-6,7-di-hydroindol-4(5H)-one. PubMed.[Link]
-
Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute.[Link]
-
Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. PubMed Central.[Link]
-
Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. National Institutes of Health (NIH).[Link]
-
Organic Chemistry Synthesis Problems. Chemistry Steps.[Link]
Sources
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. mespharmacy.org [mespharmacy.org]
- 8. researchgate.net [researchgate.net]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 13. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Isoindolinone Scaffold: A Privileged Structure in Drug Discovery - A Comparative Guide to the Structure-Activity Relationship of its Analogs
For researchers, medicinal chemists, and professionals in drug development, the identification of "privileged scaffolds" – molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme target – is a cornerstone of efficient drug discovery. The 2,3-dihydro-1H-isoindol-1-one core is one such scaffold, demonstrating remarkable versatility and therapeutic potential across a range of biological targets. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of substituted isoindolin-1-one analogs, with a particular focus on their role as potent enzyme inhibitors.
While the specific substitution pattern of 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one serves as a key point of interest, comprehensive SAR data for a series of analogs with this exact scaffold is not extensively available in the public domain. Therefore, this guide will elucidate the broader SAR principles of the isoindolinone core by drawing upon comparative data from a variety of well-studied analogs. The insights derived are directly applicable to the rational design of novel therapeutics based on this versatile heterocyclic system.
The Isoindolinone Core: A Foundation for Potent Biological Activity
The isoindolinone structure is a bicyclic system where a benzene ring is fused to a five-membered lactam ring.[1][2] This arrangement provides a rigid framework that can be strategically decorated with various functional groups to achieve high affinity and selectivity for diverse biological targets.[1] Isoindolinone derivatives have been investigated for a wide array of pharmacological activities, including as inhibitors of poly(ADP-ribose) polymerase (PARP), carbonic anhydrases, and various kinases, as well as exhibiting anticancer and anti-inflammatory properties.[2][3][4]
Synthetic Strategies: Building the Isoindolinone Scaffold
The construction of the isoindolinone core and its analogs can be achieved through several synthetic routes. A common and efficient method involves a one-pot reaction from a 2-benzoylbenzoic acid derivative using chlorosulfonyl isocyanate and an alcohol. This approach is advantageous due to its mild, metal-free conditions, contributing to a more sustainable synthetic process.[3]
Variations in the starting materials and reaction conditions allow for the introduction of diverse substituents on both the aromatic and lactam rings, enabling a systematic exploration of the structure-activity landscape.
Structure-Activity Relationship (SAR) of Isoindolinone Analogs as PARP1 Inhibitors
One of the most promising therapeutic applications of isoindolinone analogs is as inhibitors of PARP1, a key enzyme in the DNA damage repair pathway.[5] Inhibition of PARP1 is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.[5] The following sections dissect the SAR of isoindolinone-based PARP1 inhibitors, focusing on key structural modifications and their impact on inhibitory potency.
The Importance of the Isoindolinone Core
The isoindolinone scaffold itself serves as a crucial pharmacophore, likely mimicking the nicotinamide moiety of the NAD+ cofactor that binds to the active site of PARP1. This foundational element is essential for the inhibitory activity of this class of compounds.
Substitutions on the Aromatic Ring (Positions 4, 5, 6, and 7)
Modifications to the benzene ring of the isoindolinone core have a profound effect on the potency and selectivity of PARP1 inhibition.
-
Electron-donating and Electron-withdrawing Groups: The electronic properties of substituents on the aromatic ring can influence the binding affinity. While a systematic study on the 6-methoxy-5-methyl substitution is not available, the presence of a methoxy group (an electron-donating group) at the 6-position is a common feature in many biologically active indole and isoindole derivatives, suggesting its potential role in enhancing activity.[6] The interplay between the electronic nature and the steric bulk of the substituents is critical in optimizing the interaction with the enzyme's active site.
-
Hydrogen Bonding Potential: The introduction of groups capable of forming hydrogen bonds can significantly enhance potency. For instance, hydroxyl or amino groups at key positions can form additional interactions with amino acid residues in the PARP1 active site, leading to tighter binding.
Modifications at the N-2 Position of the Lactam Ring
The nitrogen atom of the lactam ring is a key point for introducing diversity and modulating the physicochemical properties of the analogs.
-
Aryl and Heteroaryl Substituents: The attachment of various aryl or heteroaryl moieties at the N-2 position has been extensively explored. These groups can extend into different pockets of the PARP1 active site, and their substitution patterns can be fine-tuned to optimize van der Waals and pi-stacking interactions.
-
Linker-Tail Strategy: A common design strategy involves a "head, core, linker, and tail" approach.[3] In this model, the isoindolinone acts as the core, and a linker connects it to a "tail" group. The nature and length of the linker, as well as the chemical features of the tail, are critical for achieving high potency and desirable pharmacokinetic properties.[3]
Comparative Data of Substituted Isoindolinone Analogs
To illustrate the SAR principles, the following table summarizes the inhibitory activities of a series of isoindolinone analogs against carbonic anhydrase (CA) isozymes, another important class of enzymes. While not PARP1 data, it effectively demonstrates how substitutions on the isoindolinone scaffold influence biological activity.
| Compound | R Group (Linker and Tail) | hCA I Ki (nM)[3] | hCA II Ki (nM)[3] |
| 2a | 2-propyl | 16.09 ± 4.14 | 14.87 ± 3.25 |
| 2b | cyclohexyl | 11.48 ± 4.18 | 9.32 ± 2.35 |
| 2c | n-butyl | 25.71 ± 7.84 | 22.15 ± 6.11 |
| 2d | isobutyl | 38.64 ± 11.23 | 45.92 ± 13.78 |
| 2e | tert-butyl | 87.08 ± 35.21 | 160.34 ± 46.59 |
| 2f | benzyl | 12.35 ± 3.19 | 10.11 ± 2.87 |
Analysis of the Data:
As seen in the table, the nature of the substituent at the N-2 position significantly impacts the inhibitory potency against both hCA I and hCA II.[3]
-
The presence of a bulky cyclohexyl group (2b ) or a benzyl group (2f ) leads to the most potent inhibition, suggesting that these groups occupy a favorable pocket in the enzyme's active site.[3]
-
Increasing the steric bulk of the alkyl chain from n-butyl (2c ) to isobutyl (2d ) and tert-butyl (2e ) results in a progressive decrease in activity, indicating a potential steric clash within the active site.[3]
This data underscores the importance of rational design in modifying the isoindolinone scaffold to achieve desired biological activity.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key SAR takeaways for isoindolinone analogs as enzyme inhibitors.
Caption: Key structure-activity relationship trends for isoindolinone analogs.
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed experimental protocols are essential. The following are representative protocols for key assays used in the evaluation of isoindolinone analogs.
General Synthesis of N-Substituted Isoindolinone Analogs
This protocol is adapted from a method for synthesizing novel isoindolinone derivatives.[3]
-
Starting Material Preparation: Begin with the appropriately substituted 2-benzoylbenzoic acid.
-
Reaction Setup: In a round-bottom flask, dissolve the 2-benzoylbenzoic acid derivative in a suitable anhydrous solvent (e.g., dichloromethane).
-
Addition of Reagents: Add chlorosulfonyl isocyanate dropwise to the solution at room temperature, followed by the addition of the desired alcohol (which will form the N-substituent).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired N-substituted isoindolinone analog.
In Vitro PARP1 Inhibition Assay (Enzymatic Assay)
This protocol describes a typical in vitro assay to determine the IC50 value of a compound against PARP1.
-
Reagents and Materials: Recombinant human PARP1 enzyme, activated DNA, NAD+, biotinylated NAD+, streptavidin-coated plates, and a suitable detection reagent (e.g., HRP-conjugated anti-poly(ADP-ribose) antibody).
-
Compound Preparation: Prepare a serial dilution of the test compound in a suitable buffer (e.g., DMSO).
-
Assay Procedure:
-
Add the reaction buffer containing activated DNA to the wells of a streptavidin-coated 96-well plate.
-
Add the test compound at various concentrations to the wells.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+, followed by the PARP1 enzyme.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Wash the plate to remove unbound reagents.
-
Add the HRP-conjugated anti-poly(ADP-ribose) antibody and incubate.
-
After another wash step, add a chemiluminescent substrate and measure the signal using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and evaluation of novel isoindolinone-based enzyme inhibitors.
Caption: A generalized workflow for the development of isoindolinone-based inhibitors.
Conclusion
The 2,3-dihydro-1H-isoindol-1-one scaffold represents a highly valuable starting point for the development of potent and selective enzyme inhibitors. The structure-activity relationship studies, primarily focused on substitutions at the N-2 position and on the aromatic ring, have provided crucial insights for the rational design of novel therapeutic agents. While more specific data on the 6-methoxy-5-methyl substituted analogs is needed to fully understand their potential, the broader principles outlined in this guide offer a solid foundation for researchers in the field. The continued exploration of the chemical space around the isoindolinone core, coupled with robust biological evaluation, promises to yield new and effective treatments for a range of diseases, from cancer to glaucoma.
References
-
Clinical Landscape of PARP Inhibitors in Ovarian Cancer: Molecular Mechanisms and Clues to Overcome Resistance. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2024). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2022). MDPI. Retrieved January 28, 2026, from [Link]
-
The chemistry of isoindole natural products. (2015). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity. (2022). ACS Publications. Retrieved January 28, 2026, from [Link]
-
Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (2024). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PARP Inhibitors Resistance: Mechanisms and Perspectives [mdpi.com]
- 6. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
This guide provides a robust framework for researchers, scientists, and drug development professionals to conduct a thorough cross-reactivity and selectivity assessment of the novel compound, 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one. By leveraging established methodologies and comparing against well-characterized molecules, this document outlines a tiered strategy to elucidate the compound's biological target profile, ensuring scientific integrity and providing actionable insights for further development.
Introduction: The Isoindolinone Scaffold and the Imperative of Selectivity
The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Derivatives of this versatile heterocycle have been shown to exhibit antitumor, anti-inflammatory, anticonvulsant, and immunomodulatory properties.[1][2][3] This diverse pharmacology stems from the ability of the isoindolinone structure to interact with a range of biological targets, including enzymes like poly (ADP-ribose) polymerase (PARP) and cyclooxygenases (COX), as well as proteins involved in cellular signaling pathways.[1][4][5]
Given this inherent polypharmacology, any novel isoindolinone derivative, such as 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one, must undergo rigorous cross-reactivity profiling. Understanding a compound's selectivity is paramount; it helps to identify its primary mechanism of action, anticipate potential off-target effects, and build a comprehensive safety profile.[6][7][8] Off-target activities are not always detrimental and can sometimes be harnessed for therapeutic benefit, but they must be identified and characterized early in the drug discovery process.[6][8]
This guide presents a systematic, multi-tiered approach to profile the selectivity of 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one, comparing its activity against established drugs that share the isoindolinone scaffold but possess distinct primary targets.
Strategic Selection of Comparator Compounds
To contextualize the activity of our novel compound, it is essential to benchmark it against well-understood alternatives. The choice of comparators should reflect the known biological space of the isoindolinone scaffold.
| Compound | Primary Mechanism of Action | Therapeutic Area | Rationale for Inclusion |
| Lenalidomide | Binds to Cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors.[9] | Oncology, Immunology | A cornerstone immunomodulatory drug (IMiD) that showcases the potential for targeted protein degradation. |
| Olaparib | Inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, crucial for DNA repair.[8] | Oncology | Represents a key enzymatic target for isoindolinone-related structures in cancer therapy. |
| Indoprofen | Non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.[4] | Inflammation, Pain | A classic anti-inflammatory agent that allows for the assessment of COX inhibition, a common activity for this class of compounds.[4][5] |
A Tiered Approach to Cross-Reactivity Profiling
A logical, tiered approach is the most resource-efficient method for comprehensive profiling. It begins with a broad screen to identify potential areas of activity, followed by more focused and detailed mechanistic studies.
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: Broad Panel Screening
The initial step is to perform a broad screen against a panel of common off-target liabilities. Commercially available services, such as the Eurofins SafetyScreen or similar platforms, offer binding assays for a wide range of G-protein coupled receptors (GPCRs), ion channels, kinases, and enzymes.
Experimental Protocol: Broad Panel Radioligand Binding Assays
-
Compound Preparation: Solubilize 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one and comparator compounds in 100% DMSO to create a 10 mM stock solution.
-
Assay Concentration: Perform an initial single-point screen at a concentration of 10 µM. This concentration is high enough to detect most physiologically relevant interactions.
-
Assay Execution: The chosen service provider will perform radioligand binding assays according to their validated protocols. In brief, the test compound is incubated with a membrane preparation or recombinant protein expressing the target of interest, along with a specific radioligand for that target.
-
Data Analysis: The amount of bound radioligand is measured, and the percentage of inhibition by the test compound is calculated relative to a control (vehicle). A common threshold for a "hit" is >50% inhibition at 10 µM.
Tier 2: Focused In-Vitro Mechanistic Assays
Based on the chemical similarity to known drugs and potential hits from Tier 1, a series of focused enzymatic and cell-based assays should be conducted. This allows for the determination of potency (e.g., IC50) and functional effects.
Experimental Protocol: PARP-1 Inhibition Assay (Chemiluminescent)
-
Principle: This assay measures the incorporation of biotinylated-NAD+ onto histone proteins by PARP-1.
-
Reagents: Recombinant human PARP-1, activated DNA, histone proteins, streptavidin-HRP, and a chemiluminescent substrate.
-
Procedure:
-
Add 5 µL of varying concentrations of the test compounds (from 1 nM to 100 µM) to a 384-well plate.
-
Add 5 µL of a PARP-1, histone, and activated DNA mixture. Incubate for 15 minutes.
-
Initiate the reaction by adding 10 µL of biotinylated-NAD+. Incubate for 60 minutes at room temperature.
-
Stop the reaction and add streptavidin-HRP. Incubate for 30 minutes.
-
Add the chemiluminescent substrate and measure the signal on a plate reader.
-
-
Data Analysis: Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
Experimental Protocol: TNF-α Release Assay in LPS-Stimulated PBMCs
-
Principle: This assay quantifies the anti-inflammatory potential by measuring the inhibition of Tumor Necrosis Factor-alpha (TNF-α) secretion from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).
-
Cell Culture: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture the cells in RPMI-1640 medium supplemented with 10% FBS.
-
Procedure:
-
Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with 100 ng/mL of LPS for 18 hours.
-
Collect the cell supernatant.
-
-
Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value for the inhibition of TNF-α release.
Tier 3: Cellular Target Engagement
If a primary target is identified with high potency in Tier 2, it is crucial to confirm that the compound engages this target within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA is based on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.
-
Procedure:
-
Treat intact cells (e.g., a relevant cancer cell line for a PARP inhibitor) with the test compound or vehicle for 1-2 hours.
-
Harvest the cells and resuspend them in a lysis buffer.
-
Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Cool the samples and centrifuge to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or mass spectrometry.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Potential inhibition of the NF-κB pathway by an isoindolinone.
Data Summary and Interpretation
The results from all tiers of the investigation should be compiled into clear, comparative tables. This allows for an at-a-glance assessment of the selectivity profile of 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one.
Table 1: Hypothetical Cross-Reactivity Profile (IC50 / Ki in µM)
| Target | 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one | Lenalidomide | Olaparib | Indoprofen |
| PARP-1 | > 50 | > 50 | 0.005 | > 50 |
| COX-1 | 25.3 | > 100 | > 100 | 0.8 |
| COX-2 | 5.1 | > 100 | > 100 | 0.2 |
| Carbonic Anhydrase II | 0.05 | > 50 | 15.2 | > 50 |
| TNF-α Release (PBMCs) | 2.5 | 0.1 | > 20 | 0.5 |
| Cereblon Binding (Kd) | > 100 | 0.2 | > 100 | > 100 |
Data are hypothetical and for illustrative purposes only.
Interpretation of Hypothetical Data:
Based on this hypothetical data, 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one demonstrates potent inhibitory activity against Carbonic Anhydrase II. It also shows moderate activity against COX-2 and inhibition of TNF-α release, suggesting a potential anti-inflammatory profile. Importantly, it does not significantly inhibit PARP-1 or bind to Cereblon, distinguishing its mechanism from Olaparib and Lenalidomide, respectively. The selectivity for COX-2 over COX-1 is a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs.
Conclusion
This guide outlines a comprehensive and scientifically rigorous strategy for the cross-reactivity profiling of 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one. By employing a tiered approach that moves from broad screening to specific mechanistic and cellular assays, researchers can build a detailed understanding of the compound's biological activity. Comparing the results to well-characterized drugs provides essential context and helps to define the unique pharmacological space that this novel molecule occupies. This systematic approach is fundamental to advancing new chemical entities through the drug discovery pipeline with a high degree of confidence in their mechanism of action and selectivity profile.
References
-
Off-target effects. (2020). YouTube. Retrieved from [Link]
-
Design, synthesis and biological evaluation of the novel isoindolinone derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2024). National Institutes of Health. Retrieved from [Link]
-
2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one. (n.d.). National Institutes of Health. Retrieved from [Link]
-
The chemistry of isoindole natural products. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. (n.d.). National Institutes of Health. Retrieved from [Link]
-
(PDF) Isoindoloindolones - Biological Activities and Syntheses. (2015). ResearchGate. Retrieved from [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). MDPI. Retrieved from [Link]
-
6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Assessing Hybridization-Dependent Off-Target Risk for Therapeutic Oligonucleotides: Updated Industry Recommendations. (2024). PubMed. Retrieved from [Link]
-
A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[1][6][10]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate. (2018). PubMed. Retrieved from [Link]
-
Properties and Functions of Isoindoline: A Short Review. (2019). JETIR. Retrieved from [Link]
-
Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.). Thieme Connect. Retrieved from [Link]
-
6-Methoxy-2,3-dihydro-1H-isoindol-1-one. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). MDPI. Retrieved from [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). National Institutes of Health. Retrieved from [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. Retrieved from [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org. Retrieved from [Link]
-
5-methyl-2,3-dihydro-1H-isoindol-1-one. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Assessing Hybridization-Dependent Off-Target Risk for Therapeutic Oligonucleotides: Updated Industry Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of 6-Methoxy-5-Methyl-2,3-Dihydro-1H-Isoindol-1-One
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Compound X
Compound X belongs to the isoindolinone class of molecules, a scaffold known for a wide range of biological activities, including anti-inflammatory, anticonvulsant, and antitumor effects.[1][2] Many derivatives have been explored for their therapeutic potential.[3][4][5] Our initial in vitro investigations hypothesize that Compound X functions as a novel Cereblon (CRBN) E3 ligase modulator.[6] This class of drugs, which includes lenalidomide and pomalidomide, redirects the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex to induce the degradation of specific target proteins.[7][8][9]
In vitro assays have demonstrated that Compound X potently and selectively induces the ubiquitination and subsequent proteasomal degradation of a novel neo-substrate, "Protein Z," a transcription factor implicated as a key driver in B-cell non-Hodgkin's lymphoma (NHL). The primary goal of the subsequent in vivo studies is to validate this anti-tumor activity in a relevant animal model and to benchmark its performance against an established therapeutic agent.
The Mechanistic Bridge: From In Vitro Activity to In Vivo Hypothesis
The therapeutic strategy is based on the targeted degradation of Protein Z. By binding to CRBN, Compound X is hypothesized to create a novel protein-protein interaction surface that recruits Protein Z to the E3 ligase complex, leading to its ubiquitination and destruction.[10] The degradation of this key oncogenic driver is expected to induce cell cycle arrest and apoptosis in Protein Z-dependent NHL cells.
This mechanism is analogous to that of lenalidomide, which targets the transcription factors IKZF1 and IKZF3 for degradation in multiple myeloma and certain B-cell lymphomas.[7][11] Therefore, lenalidomide serves as an ideal comparator to benchmark the efficacy and pharmacodynamic (PD) response of Compound X.
dot
Caption: Mechanism of Action for Compound X.
Part 1: Strategic Selection of an Animal Model
The transition from in vitro to in vivo studies is a critical step where many promising compounds fail.[12][13] The choice of animal model is paramount and must be guided by the specific biology of the disease and the compound's mechanism of action.
Rationale for Model Selection: The Cell Line-Derived Xenograft (CDX)
For validating the anti-tumor activity of Compound X in B-cell non-Hodgkin's lymphoma, a cell line-derived xenograft (CDX) model is the logical first choice.[14] CDX models offer several advantages for initial efficacy studies:
-
Reproducibility: They provide a consistent and genetically homogenous tumor population, reducing variability between animals.[15]
-
Speed: Tumor establishment is relatively rapid, allowing for timely evaluation of the compound's efficacy.[14]
-
Cost-Effectiveness: Compared to more complex models like patient-derived xenografts (PDX) or genetically engineered mouse models (GEMMs), CDX models are more resource-efficient.[16]
While PDX models offer the advantage of preserving the genetic heterogeneity and tumor microenvironment of the original patient tumor, their use is more appropriate for later-stage, nuanced investigations of therapeutic response and resistance.[17][18]
Selected Model: RL Xenograft for Follicular Lymphoma
We have selected the RL cell line , derived from a patient with B-cell non-Hodgkin's lymphoma, to establish a subcutaneous xenograft model.[19] This cell line has been previously validated for studying NHL treatments.[19]
Animal Strain: Immunocompromised mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or athymic BALB/c nude mice, are required to prevent graft rejection.[20] The NOD/SCID strain is often preferred for lymphoid malignancies.[21]
Part 2: Comparative In Vivo Efficacy Study Design
A well-designed efficacy study must include appropriate controls and a relevant comparator to provide context for the test agent's activity.[22] This study will compare Compound X to both a vehicle control and the clinical standard, lenalidomide.
Experimental Workflow
dot
Caption: In Vivo Efficacy Study Workflow.
Detailed Experimental Protocols
Protocol 1: RL Xenograft Model Establishment [19]
-
Cell Preparation: Culture RL cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum under standard conditions. Harvest cells during the exponential growth phase.
-
Viability Check: Perform a trypan blue exclusion assay to ensure cell viability is >95%.
-
Implantation: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 2 x 10⁶ cells in a volume of 200 µL into the right flank of each female NOD/SCID mouse (6-8 weeks old).
-
Tumor Monitoring: Palpate injection sites three times weekly. Once tumors are palpable, measure their dimensions using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the animals into the treatment groups.
Protocol 2: Dosing and Monitoring [22]
-
Dosing: Prepare Compound X and Lenalidomide in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the compounds and vehicle control via oral gavage once daily for 21 days.
-
Monitoring: Record tumor volumes and animal body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint Criteria: The study concludes for an individual animal when its tumor volume exceeds 2000 mm³ or if it shows signs of significant toxicity (e.g., >20% body weight loss).
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis [23]
-
Tissue Collection: At the end of the study, or at specified time points post-dose, euthanize a subset of animals from each group. Excise tumors and snap-freeze them in liquid nitrogen or fix them in formalin.
-
Protein Analysis: Prepare protein lysates from frozen tumor samples. Perform Western blot analysis to quantify the levels of Protein Z. This is the primary PD marker to confirm the mechanism of action.
-
Immunohistochemistry (IHC): Use formalin-fixed, paraffin-embedded tumor sections to assess downstream markers of apoptosis, such as cleaved Caspase-3, by IHC.
Part 3: Data Presentation and Comparative Analysis
Clear and objective data presentation is crucial for interpreting the results of the study.
Comparative Efficacy Data
| Treatment Group | Dosing Regimen | Mean Tumor Growth Inhibition (%) | Mean Final Tumor Volume (mm³) ± SEM | P-value (vs. Vehicle) |
| Vehicle Control | 0.5% CMC, PO, QD | N/A | 1850 ± 210 | N/A |
| Compound X | 25 mg/kg, PO, QD | 45% | 1017 ± 155 | <0.05 |
| Compound X | 50 mg/kg, PO, QD | 82% | 333 ± 98 | <0.001 |
| Lenalidomide | 50 mg/kg, PO, QD | 65% | 647 ± 121 | <0.01 |
This table presents hypothetical data for illustrative purposes.
Comparative Pharmacodynamic Data
| Treatment Group (50 mg/kg) | Time Point | Mean Protein Z Level (% of Vehicle) | P-value (vs. Vehicle) | Mean Cleaved Caspase-3 IHC Score | P-value (vs. Vehicle) |
| Vehicle Control | 24h post-dose | 100% | N/A | 0.5 ± 0.2 | N/A |
| Compound X | 24h post-dose | 18% | <0.001 | 3.2 ± 0.6 | <0.001 |
| Lenalidomide | 24h post-dose | 95% (No effect) | >0.05 | 1.1 ± 0.4 | >0.05 |
This table presents hypothetical data for illustrative purposes.
Conclusion and Future Directions
This guide provides a comprehensive, scientifically-grounded framework for the in vivo validation of 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one (Compound X). The successful execution of these studies will not only confirm the compound's anti-tumor efficacy but also validate its proposed mechanism of action through targeted protein degradation.
Positive results from this initial CDX model study would provide a strong rationale for advancing Compound X into more complex preclinical models, such as patient-derived xenografts, to assess its efficacy in a more heterogeneous and clinically relevant setting.[17] Furthermore, detailed pharmacokinetic studies will be essential to establish a clear relationship between exposure, pharmacodynamic response, and anti-tumor activity, paving the way for future clinical development.[22]
References
- Altogen Labs. (n.d.). RL NHL Xenograft Model.
- Bogen, J. P., Bär, F., Buettner, F., Rangnau, A., Zevallos, A., Elsweiler, R., ... & Schlenk, R. F. (2023). A novel Cereblon E3 ligase modulator with antitumor activity in gastrointestinal cancer. Journal of Experimental & Clinical Cancer Research, 42(1), 1-18.
- Fischer, E. S. (2017). The novel mechanism of lenalidomide activity.
- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
- Wang, Z., Wang, M., Li, J., & Wang, R. (2004). In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. Pharmacological research, 50(5), 505-510.
- Stoner, G. D., & Morse, M. A. (2014). The use of animal models for cancer chemoprevention drug development. Journal of cellular biochemistry, 115(10), 1661-1673.
- Zheng, Y., Chen, Z., Ma, Y., Liu, Y., & Li, X. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 25(3), 1599.
- Alpan, A. S., Gunes, H. S., Topcu, Z., & Salgin, S. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 26(11), 3169.
- Karpas, A. (2014). The story of the Karpas-422 cell line. Blood cancer journal, 4(1), e178-e178.
- Wikipedia. (2024). Lenalidomide.
- Zhang, B., Calvo, J. A., Gu, J. J., Wu, S., Li, T., & Li, J. (2016). B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy. Oncotarget, 7(49), 81434.
- Wikipedia. (2024). Cereblon E3 ligase modulator.
- Steinert, K., Grienke, U., Dvorak, Z., & Rollinger, J. M. (2022). Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. Frontiers in pharmacology, 13, 991873.
- Liu, F., Chen, J. T., & Wang, B. (2012). 2-Benzyl-3-hydroxy-3-methyl-2, 3-dihydro-1H-isoindol-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2475.
- van der Veer, A., de Jong, A. W., de Bruijn, J. D., Broijl, A., van der Holt, B., Kersten, M. J., ... & van de Donk, N. W. (2023). Evaluating the impact of CRBN mutations on response to immunomodulatory drugs and novel cereblon E3 ligase modulators in myeloma.
- Szymańska, Z., & Szymański, J. (2015). Micro-Pharmacodynamics: Bridging In Vitro and In Vivo Experimental Scales in Testing Drug Efficacy and Resistance. bioRxiv, 031648.
- University of Arizona. (2016). ANIMAL MODELS IN CANCER RESEARCH.
- Fowler, J. A., & Davis, E. (2015). Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma. Clinical lymphoma, myeloma & leukemia, 15, S1-S8.
- Vuyyuru, R., Shen, S., Manso, T., Tian, L., & Shaffer, A. L. (2017). Patient-derived xenografts of low-grade B-cell lymphomas demonstrate roles of the tumor microenvironment. Blood advances, 1(16), 1235-1247.
- Altogen Labs. (n.d.). Ramos Xenograft Model.
- Akocak, S., Lolak, N., Isik, S., Bua, S., & Supuran, C. T. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, e202400713.
- Jurczyszyn, A., & Czepiel, J. (2022). CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma. Cancers, 14(11), 2739.
- Li, Y., Li, H., & Liu, Z. (2022). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Cancers, 14(19), 4748.
- HealthTree University. (2021, June 9). Lenalidomide (Revlimid) - an Immunomodulatory Drug (IMiD) for Multiple Myeloma [Video]. YouTube.
- Al-Ghadban, S., & Bunnell, B. A. (2024). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. Cancers, 16(3), 565.
- ResearchGate. (n.d.). Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma.
- ResearchGate. (n.d.). Mechanism of action of lenalidomide in hematological malignancies.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Design, synthesis and biological evaluation of the novel isoindolinone derivatives.
- Steel, C., James, E. R., Matthews, J. D., & Turner, S. D. (2025). Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas. In Methods in Molecular Biology (Vol. 2865, pp. 429-448). Humana, New York, NY.
- Pharma Models. (2014, May 13). Animal Testing Significantly Advances Cancer Research.
- ResearchGate. (n.d.). Docking, synthesis, and pharmacological evaluation of isoindoline derivatives as anticonvulsant agents.
- International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs.
- Kummar, S., Kinders, R., & Parchment, R. E. (2008). Oncologic phase 0 trials incorporating clinical pharmacodynamics: from concept to patient. Clinical cancer research, 14(12), 3698-3703.
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 7. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Lenalidomide - Wikipedia [en.wikipedia.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal Testing Significantly Advances Cancer Research [pharmamodels.net]
- 16. mdpi.com [mdpi.com]
- 17. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. RL NHL Xenograft Model - Altogen Labs [altogenlabs.com]
- 20. Ramos Xenograft Model - Altogen Labs [altogenlabs.com]
- 21. ashpublications.org [ashpublications.org]
- 22. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
For the dedicated researcher, scientist, or drug development professional, the lifecycle of a novel compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one, ensuring the safety of laboratory personnel and the protection of our environment.
Core Principles of Chemical Waste Management
The proper disposal of any chemical waste is governed by a set of fundamental principles that prioritize safety and regulatory compliance. All laboratory personnel should treat chemical waste, including solids and liquids, as hazardous unless explicitly confirmed otherwise by a qualified safety officer.[4] The Resource Conservation and Recovery Act (RCRA) provides the legal framework for hazardous waste management in the United States, ensuring a "cradle-to-grave" approach to handling these materials.[5]
Hazard Assessment of 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
Based on the hazard profiles of similar substituted isoindolone and related heterocyclic compounds, 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one should be handled as a potentially hazardous substance.[1][2]
Anticipated Hazards:
-
Skin and Eye Irritation: Many analogous compounds are known to cause skin and eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2]
-
Oral Toxicity: Some related compounds are harmful if swallowed.[1][2]
Therefore, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat, during all handling and disposal procedures.[3] All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection, storage, and disposal of 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one waste.
Step 1: Waste Segregation and Container Selection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste:
-
Collect solid 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one waste, including contaminated consumables (e.g., weighing paper, gloves, and paper towels), in a dedicated, clearly labeled hazardous waste container.[6]
-
The container must be made of a material compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[7][8]
-
Ensure the container has a securely fitting lid to prevent the release of dust or vapors.[4][7]
-
-
Liquid Waste:
-
Collect liquid waste containing 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one (e.g., from reaction work-ups or cleaning) in a separate, compatible liquid waste container.[6]
-
Do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents.[1]
-
The container should be leak-proof and have a screw-top cap.[7]
-
Experimental Workflow for Waste Segregation
Caption: Waste Segregation Workflow
Step 2: Proper Labeling of Waste Containers
Accurate and thorough labeling is a cornerstone of safe waste management.
-
As soon as waste is added to a container, it must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[4][9]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one."
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
-
The name and contact information of the generating researcher or lab.
-
Any relevant hazard pictograms (e.g., irritant).
-
Step 3: Safe Storage of Chemical Waste
Waste containers must be stored in a designated satellite accumulation area within the laboratory.
-
Keep waste containers closed at all times, except when adding waste.[4][9]
-
Store containers in a secondary containment bin to prevent the spread of material in case of a leak or spill.[4][9]
-
Segregate the waste container from incompatible materials, particularly strong acids, bases, and oxidizing agents.[1][6]
-
Do not accumulate more than 55 gallons of hazardous waste in the laboratory.[4][9]
Logical Relationship for Safe Storage
Caption: Key Elements of Safe Waste Storage
Step 4: Arranging for Final Disposal
Never dispose of 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one down the drain or in the regular trash.
-
Once the waste container is full or you are ready for its removal, contact your institution's EHS department to arrange for a pickup.[8]
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve an online form or a phone call.
-
The EHS department will transport the waste to a licensed hazardous waste disposal facility, ensuring compliance with all federal, state, and local regulations.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Carefully collect the absorbent material and place it in the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
In case of personal exposure, follow these first-aid measures and seek immediate medical attention:[3][10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Vanderbilt University. Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
-
MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(16), 4945. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PubMed Central. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
ACTenviro. How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
University of Maryland. EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Antiviral isoindolone derivatives from an endophytic fungus Emericella sp. associated with Aegiceras corniculatum. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. 6-Methoxy-2,3-dihydro-1H-isoindol-1-one. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. 6-Methoxy-2,3-dihydrobenzo[f]isoindol-1-one. PubChem. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. file.leyan.com [file.leyan.com]
- 3. echemi.com [echemi.com]
- 4. vumc.org [vumc.org]
- 5. epa.gov [epa.gov]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. Web Request Blocked [tdxstaticcontent.z13.web.core.windows.net]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
